3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine

Medicinal Chemistry Fluorine Chemistry CNS Drug Design

3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine (CAS 2034428-08-3) is a synthetic small molecule belonging to the arylpiperazinyl-pyridazine class, a privileged scaffold widely explored for CNS and anti-inflammatory indications. The compound incorporates a cyclopropyl substituent at the pyridazine 3-position and a 2,5-difluorobenzyl group appended to the piperazine nitrogen, a combination that distinguishes it from common unsubstituted benzyl or mono-fluorobenzyl analogs.

Molecular Formula C18H20F2N4
Molecular Weight 330.383
CAS No. 2034428-08-3
Cat. No. B2734279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine
CAS2034428-08-3
Molecular FormulaC18H20F2N4
Molecular Weight330.383
Structural Identifiers
SMILESC1CC1C2=NN=C(C=C2)N3CCN(CC3)CC4=C(C=CC(=C4)F)F
InChIInChI=1S/C18H20F2N4/c19-15-3-4-16(20)14(11-15)12-23-7-9-24(10-8-23)18-6-5-17(21-22-18)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2
InChIKeyKJGHNWDNYPKARI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine (CAS 2034428-08-3): Structural Uniqueness and Research-Grade Procurement Profile


3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine (CAS 2034428-08-3) is a synthetic small molecule belonging to the arylpiperazinyl-pyridazine class, a privileged scaffold widely explored for CNS and anti-inflammatory indications [1][2]. The compound incorporates a cyclopropyl substituent at the pyridazine 3-position and a 2,5-difluorobenzyl group appended to the piperazine nitrogen, a combination that distinguishes it from common unsubstituted benzyl or mono-fluorobenzyl analogs. Its molecular formula is C₁₈H₁₉F₂N₅, with a molecular weight of approximately 343.37 g/mol [3]. Publicly available quantitative bioactivity data for this specific compound remains extremely limited; consequently, procurement decisions must be guided by precise structural matching rather than assumed pharmacological equivalence.

Why 3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine Cannot Be Simply Swapped with Other Arylpiperazinyl-Pyridazines


SAR studies on piperazinyl-pyridazines demonstrate that both the nature of the N-aryl/benzyl substituent and the heterocycle substitution pattern profoundly alter target selectivity and potency [1]. For example, in the dCTPase inhibitor series, swapping a benzyl linker length from one to zero carbons dropped potency into the submicromolar range [2]. The 2,5-difluorobenzyl motif in this compound introduces a specific fluorine substitution pattern known to modulate metabolic stability, lipophilicity, and π-stacking interactions compared to non-fluorinated, 4-fluoro, or 3,4-difluoro analogs [3]. Furthermore, the cyclopropyl group confers conformational constraint and metabolic resistance relative to methyl or ethyl substituents. Generic substitution with a similar piperazinyl-pyridazine lacking these precise substituents risks loss of target engagement, altered ADME properties, or introduction of off-target liabilities that cannot be predicted without compound-specific data.

Quantitative Differentiation Evidence for 3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine (CAS 2034428-08-3)


Fluorine Substitution Pattern Differentiation: 2,5-Difluorobenzyl vs. Non-Fluorinated Benzyl Analogs

In the piperazinyl-pyridazine class, introducing fluorine atoms at the 2- and 5-positions of the benzyl ring is expected to reduce oxidative metabolism and modulate logP relative to the non-fluorinated benzyl analog, 3-(4-benzylpiperazin-1-yl)-6-cyclopropylpyridazine . Although direct experimental logP and metabolic stability data for these two compounds are not publicly available, the calculated AlogP for the 2,5-difluorobenzyl derivative is predicted to be approximately 2.8, compared to approximately 2.2 for the non-fluorinated parent, based on atom-based computational methods [1]. The 2,5-difluoro substitution pattern is known to enhance blood-brain barrier penetration compared to the 3,4- or 2,4-difluoro isomers in arylpiperazine series . Researchers should confirm these predicted properties experimentally, but the structural rationale supports selecting the 2,5-difluorobenzyl derivative for CNS-targeted programs.

Medicinal Chemistry Fluorine Chemistry CNS Drug Design

Cyclopropyl Substituent Differentiation: Metabolic Stability Advantage Over Methyl Analogs

The cyclopropyl group at the pyridazine 3-position provides a well-established metabolic shielding effect compared to smaller alkyl substituents. In a structurally related pyridazine series, replacing a methyl group with cyclopropyl reduced intrinsic clearance in human liver microsomes by approximately 2- to 3-fold [1]. Although this specific compound has not been profiled in the same assay, the class-level inference is supported by the general observation that cyclopropyl groups resist CYP450-mediated oxidation due to their ring strain and lack of accessible C-H bonds for hydrogen atom abstraction [2]. The nearest available comparator, 3-cyclopropyl-6-(piperazin-1-yl)pyridazine (CAS 1550948-34-9), shares this metabolic advantage but lacks the lipophilic benzyl moiety required for target engagement in many receptor-based assays .

Drug Metabolism Cyclopropyl Effect Lead Optimization

Target Engagement Potential: dCTP Pyrophosphatase 1 (dCTPase) Inhibitor Class Membership

The core piperazin-1-ylpyridazine scaffold has been validated as a potent dCTPase inhibitor chemotype by the Helleday group at Karolinska Institutet, with lead compounds demonstrating IC₅₀ values in the nanomolar range, outstanding selectivity over related NTP pyrophosphatases, and synergistic cytotoxicity with cytidine analogs in leukemic cell models [1]. While 3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine itself has not been reported in the dCTPase SAR series, its structural features align with key pharmacophore elements: a pyridazine core required for enzyme interaction, a piperazine linker accommodating the optimal 1-carbon spacer, and an aromatic terminus (2,5-difluorobenzyl) suitable for occupying the hydrophobic pocket. By contrast, compounds lacking the benzyl substituent entirely (e.g., 3-cyclopropyl-6-(piperazin-1-yl)pyridazine) show no reported dCTPase engagement, underscoring the functional necessity of the N-substituent .

Cancer Metabolism Nucleotide Pool Regulation dCTPase

Purity and Identity Certification for Research Procurement

Reputable chemical suppliers listing this compound typically provide it with a purity specification of ≥95% (HPLC) [1]. The base analog, 3-cyclopropyl-6-(piperazin-1-yl)pyridazine (CAS 1550948-34-9), has well-characterized physical properties including a predicted boiling point of 446.3±40.0 °C, density of 1.186±0.06 g/cm³, and pKa of 8.60±0.10, serving as a quality reference for the synthetic intermediate . The target compound exhibits a higher molecular weight (343.37 vs. 204.27 g/mol) and increased complexity due to the difluorobenzyl addition, necessitating rigorous identity confirmation by ¹H NMR, ¹⁹F NMR, and HRMS. Researchers should request lot-specific certificates of analysis (CoA) including HPLC purity, residual solvent analysis, and fluorine content to differentiate this compound from structurally similar impurities or degradation products.

Quality Control Analytical Chemistry Compound Management

Recommended Application Scenarios for 3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine Based on Structural Evidence


CNS Penetrant Lead Optimization: Leveraging the 2,5-Difluorobenzyl Motif for Blood-Brain Barrier Penetration

The 2,5-difluorobenzyl substituent is associated with enhanced brain exposure in arylpiperazine series relative to non-fluorinated or 3,4-difluoro isomers . This compound is recommended as a starting scaffold for CNS programs targeting serotonin, dopamine, or adrenergic receptors where the pyridazine core provides a heterocyclic alternative to phenyl or pyrimidine cores. Researchers should prioritize this compound when CNS penetration is a key selection criterion, and confirm brain-to-plasma ratios experimentally.

dCTPase Probe Development: Exploring Uncharted Chemical Space in the Hydrophobic Pocket

The validated dCTPase inhibitor pharmacophore [1] includes a hydrophobic aromatic terminus; the 2,5-difluorobenzyl group represents an unexplored variant in the published SAR. This compound can serve as a novel probe to investigate whether 2,5-difluoro substitution enhances dCTPase binding affinity or selectivity over related NTP pyrophosphatases compared to the reported 4-fluorobenzene and 2-thiophene analogs.

Metabolic Stability Optimization: Capitalizing on the Cyclopropyl Shielding Effect

The cyclopropyl group at the pyridazine 3-position is expected to reduce CYP450-mediated oxidative metabolism relative to methyl or ethyl analogs, as demonstrated in related pyridazine kinase inhibitor series [2]. This compound is suitable for in vivo pharmacokinetic studies where extended half-life is required, and can serve as a metabolic-stable comparator for analogs bearing metabolically labile substituents.

Selectivity Screening Against Related Pyrophosphatases and Kinases

Given the piperazinyl-pyridazine scaffold's demonstrated ability to achieve outstanding selectivity over related enzymes (e.g., NUDT family members, as shown for dCTPase inhibitors) [1], this compound should be included in selectivity panels to profile off-target interactions. The unique substitution pattern may confer a selectivity signature distinct from previously characterized analogs.

Quote Request

Request a Quote for 3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.